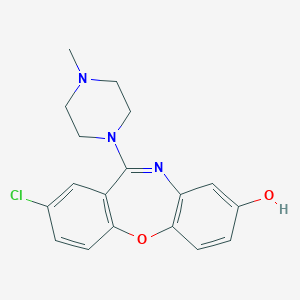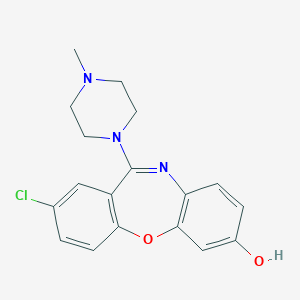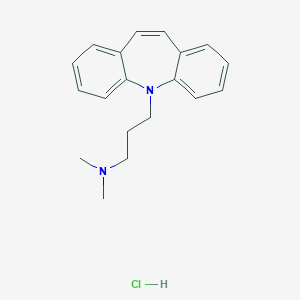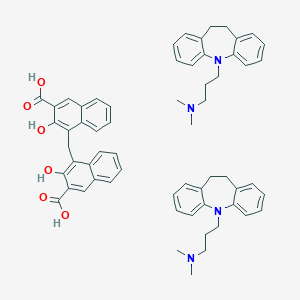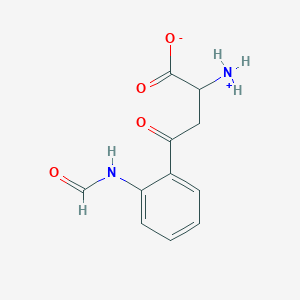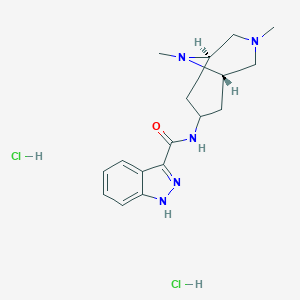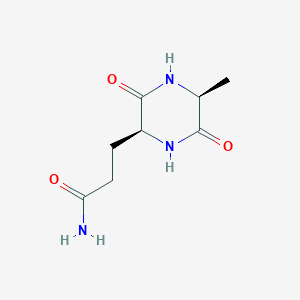
3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide
Vue d'ensemble
Description
“3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide” is a compound with the molecular formula C11H19N3O3 . It has a molecular weight of 241.29 g/mol . The IUPAC name for this compound is 3-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]propanamide .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two carbonyl groups attached to the ring. The structure also includes a propanamide group .Physical And Chemical Properties Analysis
The compound has several notable computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 5. The topological polar surface area is 101 Ų. The compound has a formal charge of 0. The complexity of the compound is 328 .Applications De Recherche Scientifique
Anticonvulsant Activity : A study by Kamiński et al. (2015) synthesized a series of hybrid molecules, including derivatives of 3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide, which showed promising results as anticonvulsant agents. These compounds demonstrated broad spectra of activity across different preclinical seizure models and exhibited a better safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Synthesis and Biological Evaluation : Another study by Kamiński et al. (2015) synthesized a library of compounds including 3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamides and evaluated their anticonvulsant properties. These compounds were found to be more potent and safer than certain model antiepileptic drugs in preclinical models (Kamiński et al., 2015).
Antinociceptive Activity : A study by Önkol et al. (2004) investigated the antinociceptive activity of propanamide derivatives, including compounds related to 3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide. The compounds showed significant activity in various pain models compared to standard drugs (Önkol et al., 2004).
Cytostatic Effect : Research by Hallowes et al. (1974) examined the antimitotic action of similar compounds in the treatment of tumors. The study focused on their effects on cellular and biochemical levels, observing a reduction in DNA, RNA, and protein synthesis of cells in vitro (Hallowes et al., 1974).
Insecticidal Activity : Samaritoni et al. (2003) explored the synthesis and insecticidal activity of dihydropiperazine compounds, demonstrating their potential as bioisosteres for neonicotinoid compounds (Samaritoni et al., 2003).
Antimetastatic Effects : Studies by Atherton et al. (1975) and Hellmann et al. (1974) investigated the antimetastatic effects of bisdioxopiperazines, including derivatives of 3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide. These compounds were found to inhibit the formation of platelet thrombi and showed potential in preventing blood-borne tumor dissemination (Atherton et al., 1975).
Propriétés
IUPAC Name |
3-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-4-7(13)11-5(8(14)10-4)2-3-6(9)12/h4-5H,2-3H2,1H3,(H2,9,12)(H,10,14)(H,11,13)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSKRAHOHQWAAN-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429391 | |
| Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide | |
CAS RN |
268221-76-7 | |
| Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



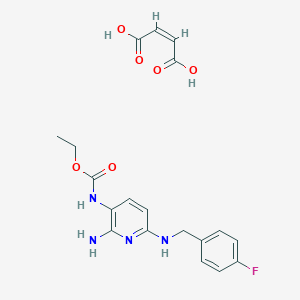
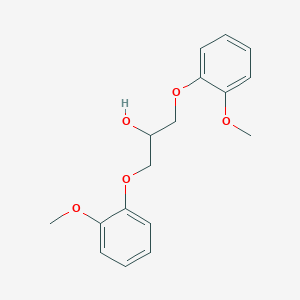
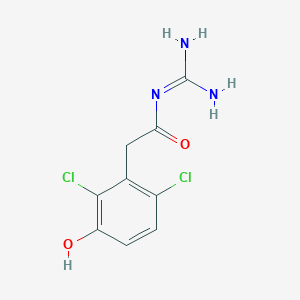
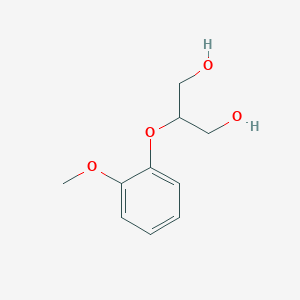
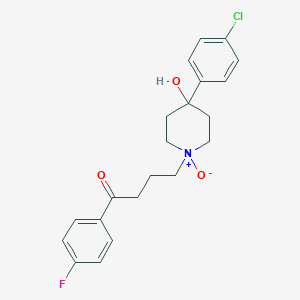
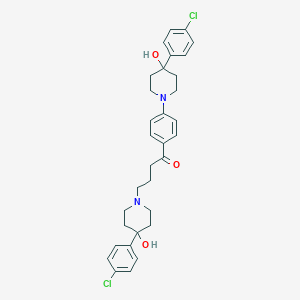
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)
